molecular formula C5H14ClNO B3119850 1-Amino-3-methylbutan-2-ol hydrochloride CAS No. 25589-27-9

1-Amino-3-methylbutan-2-ol hydrochloride

Cat. No.: B3119850
CAS No.: 25589-27-9
M. Wt: 139.62
InChI Key: ADXXZLQTMIOJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-methylbutan-2-ol hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a derivative of butanol, featuring an amino group and a hydroxyl group on a branched carbon chain. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

The synthesis of 1-Amino-3-methylbutan-2-ol hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The industrial production methods may vary, but they generally follow similar steps to ensure high yield and purity.

  • Synthetic Route

      Step 1: 3-methyl-2-butanone is reacted with ammonia to form the corresponding imine.

      Step 2: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-amino-3-methylbutan-2-ol.

      Step 3: The final product is treated with hydrochloric acid to form this compound.

  • Industrial Production

    • Industrial methods often involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and controlled temperature and pressure conditions are common to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-Amino-3-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation

    • The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction

    • The compound can be reduced further to form the corresponding amine using reducing agents like lithium aluminum hydride.
  • Substitution

    • The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Sodium borohydride, lithium aluminum hydride.
    • Substitution conditions: Acidic or basic environments, depending on the nucleophile.
  • Major Products

    • Oxidation: Ketones or aldehydes.
    • Reduction: Amines.
    • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-methylbutan-2-ol hydrochloride has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.

  • Chemistry

    • Used as a chiral building block in the synthesis of complex organic molecules.
    • Employed in the preparation of various pharmaceuticals and agrochemicals.
  • Biology

    • Serves as a precursor in the synthesis of biologically active compounds.
    • Utilized in the study of enzyme mechanisms and metabolic pathways.
  • Medicine

    • Investigated for its potential therapeutic properties.
    • Used in the development of drugs targeting specific molecular pathways.
  • Industry

    • Applied in the production of fine chemicals and specialty materials.
    • Used as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

  • Molecular Targets

    • Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
    • Receptors: It can bind to receptors on the cell surface, influencing cellular responses.
  • Pathways Involved

    • Signal transduction pathways: Modulation of signaling cascades that regulate cellular functions.
    • Metabolic pathways: Influence on metabolic processes and energy production.

Comparison with Similar Compounds

1-Amino-3-methylbutan-2-ol hydrochloride can be compared with other similar compounds to highlight its uniqueness.

  • Similar Compounds

    • 2-Amino-3-methyl-1-butanol: A structural isomer with similar properties but different reactivity.
    • 3-Amino-2-methyl-1-butanol: Another isomer with distinct chemical behavior.
    • 1-Amino-2-methyl-3-butanol: A compound with a different arrangement of functional groups.
  • Uniqueness

    • The specific arrangement of the amino and hydroxyl groups in this compound provides unique reactivity and properties.
    • Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various applications.

Properties

IUPAC Name

1-amino-3-methylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(2)5(7)3-6;/h4-5,7H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXXZLQTMIOJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25589-27-9
Record name 1-amino-3-methylbutan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-methylbutan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Amino-3-methylbutan-2-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Amino-3-methylbutan-2-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Amino-3-methylbutan-2-ol hydrochloride
Reactant of Route 5
1-Amino-3-methylbutan-2-ol hydrochloride
Reactant of Route 6
1-Amino-3-methylbutan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.